molecular formula C12H15NO B13171690 (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

Cat. No.: B13171690
M. Wt: 189.25 g/mol
InChI Key: UXXIDXQZKJWBET-GFCCVEGCSA-N
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Description

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is highly effective and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The yield of this reaction can be as high as 94%, making it a straightforward and efficient strategy for constructing benzofuran derivatives .

Chemical Reactions Analysis

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in tumor growth or bacterial cell wall synthesis, leading to anti-tumor or antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran-2-carboxylic acid derivatives have shown potential as anti-inflammatory agents . The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3/t12-/m1/s1

InChI Key

UXXIDXQZKJWBET-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC2=CC=CC=C2O1)N

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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